2-((Cyclopropyl(pyridin-3-yl)methyl)amino)aceticacid
Description
2-((Cyclopropyl(pyridin-3-yl)methyl)amino)acetic acid is a small-molecule compound featuring a cyclopropyl group linked to a pyridin-3-ylmethyl moiety, with an aminoacetic acid backbone. Cyclopropyl and pyridine motifs are common in drug design due to their metabolic stability and ability to modulate target binding . The compound’s structural complexity—combining a bicyclic amine and a heteroaromatic system—implies possible applications in kinase inhibition or receptor modulation, though further experimental validation is required.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[[cyclopropyl(pyridin-3-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C11H14N2O2/c14-10(15)7-13-11(8-3-4-8)9-2-1-5-12-6-9/h1-2,5-6,8,11,13H,3-4,7H2,(H,14,15) |
InChI Key |
RPVQZMSJQJWUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CN=CC=C2)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.
Coupling of the cyclopropyl and pyridine moieties: This step often involves a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which uses palladium catalysts to form carbon-carbon bonds.
Formation of the amino acetic acid moiety: This can be achieved through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of 2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various reactions such as amination, acylation, and alkylation to generate diverse chemical entities .
2. Biological Interactions:
- 2-((Cyclopropyl(pyridin-3-yl)methyl)amino)acetic acid has been studied for its interactions with biological macromolecules. Research indicates potential binding with specific enzymes and receptors, which may modulate their activity and influence biological pathways .
3. Medicinal Chemistry:
- The compound is under investigation for its potential therapeutic properties, particularly its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes or cancer progression .
4. Material Science:
- In addition to its biological applications, this compound is explored in the development of new materials and chemical processes, contributing to advancements in polymer science and nanotechnology .
Case Studies
Several case studies have highlighted the biological activities of 2-((Cyclopropyl(pyridin-3-yl)methyl)amino)acetic acid:
| Study Title | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity Assessment | Evaluate efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity Evaluation | Assess cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |
| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of 2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations
Structural Variations and Molecular Weight Trends: The pyridine-containing analogs (e.g., compounds 254, 255, Example 12) exhibit higher molecular weights (293–404 g/mol) compared to non-pyridine analogs like 2-[cyclopropyl(methyl)amino]acetic acid (129.16 g/mol) . Fluorinated substituents (e.g., trifluoromethyl or difluoromethyl groups) are prevalent in patented compounds, likely enhancing lipophilicity and metabolic stability .
Synthetic Utility vs.
Impact of Pyridine vs. Benzyl Substitutions :
- Replacing the pyridin-3-ylmethyl group with a 3-fluorobenzyl moiety (CAS 1184646-60-3) alters electronic properties and binding interactions, though pharmacological data are unavailable .
Biological Activity
2-((Cyclopropyl(pyridin-3-yl)methyl)amino)acetic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyridine ring, linked through a methylamine moiety to an acetic acid functional group. This unique structure may contribute to its biological activities by influencing its interaction with biological targets.
The biological activity of 2-((Cyclopropyl(pyridin-3-yl)methyl)amino)acetic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the pyridine ring enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. The cyclopropyl group is believed to improve the compound's stability and bioavailability, while the amino acid component may facilitate transport across cellular membranes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Anticancer Activity
A study evaluating the antiproliferative effects of 2-((Cyclopropyl(pyridin-3-yl)methyl)amino)acetic acid on cancer cell lines such as HCC827 (non-small cell lung cancer) and MCF-7 (breast cancer) revealed significant inhibition of cell growth. The IC50 values were found to be comparable to established chemotherapeutic agents, suggesting a promising therapeutic potential .
Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead for developing new antibiotics .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals that variations in substituents significantly affect biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-((Cyclopropyl(pyridin-3-yl)methyl)amino)acetic acid | Cyclopropyl + Pyridine | Anticancer, Antimicrobial |
| 2-{[Cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid | Cyclopropyl + Thiophene | Moderate Anticancer |
| 2-{[Cyclopropyl(furan-3-yl)methyl]amino}acetic acid | Cyclopropyl + Furan | Low Antimicrobial |
This table illustrates how different heterocycles influence the pharmacological profile of similar compounds.
Future Directions
Further research is warranted to elucidate the precise mechanisms of action and optimize the structure for enhanced efficacy and reduced toxicity. Potential studies could include:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Structure-Activity Relationship (SAR) : Systematic modification of the compound to identify more potent analogs.
- Clinical Trials : Initiating trials to assess safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
